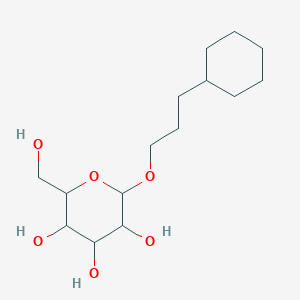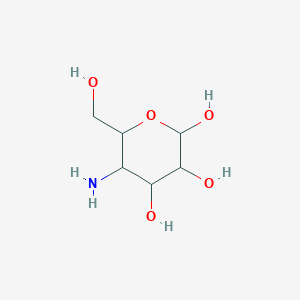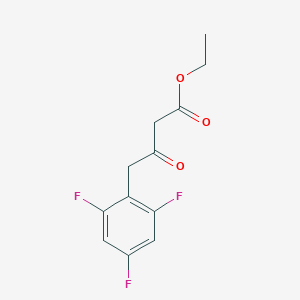
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate is an organic compound with the molecular formula C₁₂H₁₁F₃O₃. This compound is known for its unique structure, which includes a trifluorophenyl group, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate typically involves the reaction of 2,4,6-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,6-trifluorophenyl)-3-oxo-butanoate. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 4-(2,4,6-trifluorophenyl)-3-oxobutanoic acid.
Reduction: Ethyl 3-hydroxy-4-(2,4,6-trifluorophenyl)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes. The trifluorophenyl group enhances the compound’s binding affinity to active sites, influencing the enzyme’s activity. This interaction can inhibit or modify the enzyme’s function, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate is unique due to the position of the trifluorophenyl group, which significantly influences its chemical reactivity and biological activity. The 2,4,6-trifluorophenyl configuration provides distinct steric and electronic properties compared to other isomers, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H11F3O3 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-12(17)6-8(16)5-9-10(14)3-7(13)4-11(9)15/h3-4H,2,5-6H2,1H3 |
InChI Key |
OIBMBQPUBDMQED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)


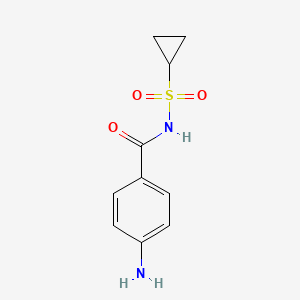
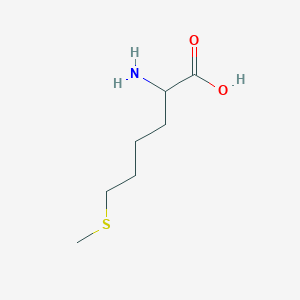

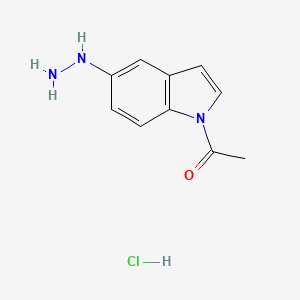
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)



